molecular formula C32H63NO6S2 B1191822 ONO-7746

ONO-7746

Cat. No.: B1191822
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ONO-7746 is a novel, orally administered small-molecule thrombopoietin (TPO) receptor agonist targeting c-Mpl (also known as TPO-R or MPL), a cytokine receptor critical for megakaryocyte proliferation and platelet production .

Properties

Molecular Formula

C32H63NO6S2

Appearance

Solid powder

Synonyms

ONO7746;  ONO 7746;  ONO-7746;  NIP022.; NONE

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Mechanism : Binds to and activates the TPO receptor, triggering megakaryocyte differentiation and platelet production without altering platelet function (e.g., aggregation or activation) .
  • Pharmacokinetics (PK) :
    • Linear PK observed at doses ≤100 mg (single-dose study) .
    • Mean half-life (T1/2): 22–27 hours (single-dose) ; steady-state trough concentrations achieved by Day 10 (multiple-dose) .
    • Dose-proportional increases in Cmax and AUC24h up to 10 mg (multiple-dose) .
  • Pharmacodynamics (PD) :
    • Platelet counts rise from baseline by Day 3–4, peak at Days 9–17 (single vs. multiple dose), and return to baseline by Days 28–42 .
    • Maximum platelet increase: 117% (150 mg single dose) and 145.9% (10 mg multiple dose) , compared to 14.7–17.4% in placebo cohorts.

Comparison with Similar Compounds

While the provided evidence lacks direct comparative data for ONO-7746 and other TPO receptor agonists, the following analysis contextualizes its profile against known agents in its class (Table 1).

Table 1: Comparison of this compound with Other TPO Receptor Agonists

Parameter This compound Eltrombopag <sup>†</sup> Romiplostim <sup>†</sup>
Administration Oral Oral Subcutaneous injection
Mechanism Small-molecule c-Mpl agonist Small-molecule TPO-R agonist (binds transmembrane domain) Peptibody (mimics TPO)
Half-Life 22–27 hours (single dose) 21–32 hours 120–160 hours
Dose Range 1–10 mg (multiple dose) ; 5–150 mg (single dose) 25–75 mg daily 1–10 µg/kg weekly
Peak Platelet Increase 145.9% (10 mg multiple dose) ~60–80% (varies by indication) ~80–90% (chronic ITP)
Key Safety Concerns Thrombocytosis (>500 × 10<sup>9</sup>/L) Hepatotoxicity, thrombocytosis Thrombocytosis, bone marrow fibrosis

Key Differentiators of this compound:

Oral Bioavailability: Unlike injectable agents like romiplostim, this compound’s oral administration offers convenience, particularly for chronic conditions .

Dose Flexibility : Demonstrates efficacy across a wide dose range (1–150 mg), with linear PK at lower doses and manageable thrombocytosis risk at higher doses .

Limitations in Current Evidence:

  • No head-to-head trials with eltrombopag or romiplostim are described in the provided materials.
  • Long-term safety data (e.g., bone marrow fibrosis risk) remain unreported for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.